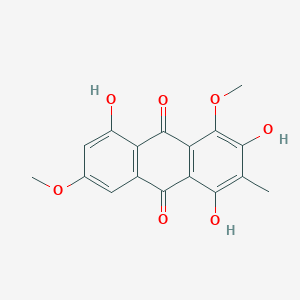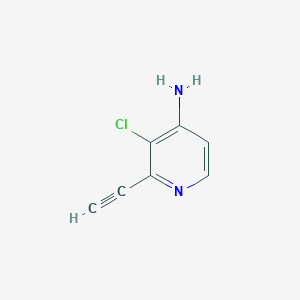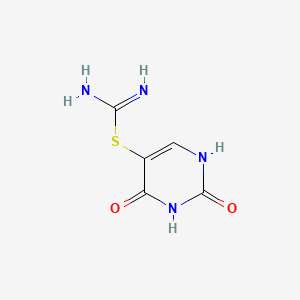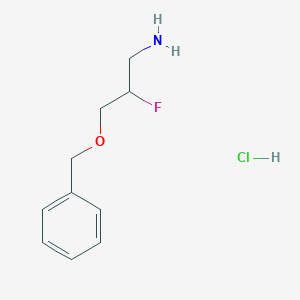![molecular formula C18H42O6Si4 B13131624 (3S,4R,5S)-5-[(1S)-1,2-bis(trimethylsilyloxy)ethyl]-3,4-bis(trimethylsilyloxy)oxolan-2-one](/img/structure/B13131624.png)
(3S,4R,5S)-5-[(1S)-1,2-bis(trimethylsilyloxy)ethyl]-3,4-bis(trimethylsilyloxy)oxolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3S,4R,5S)-5-[(1S)-1,2-bis(trimethylsilyloxy)ethyl]-3,4-bis(trimethylsilyloxy)oxolan-2-one is a complex organic molecule characterized by multiple trimethylsilyloxy groups. These groups are known for their role in protecting hydroxyl functionalities during synthetic procedures. The compound’s structure includes a five-membered oxolane ring, making it a derivative of oxolane.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5S)-5-[(1S)-1,2-bis(trimethylsilyloxy)ethyl]-3,4-bis(trimethylsilyloxy)oxolan-2-one typically involves the protection of hydroxyl groups using trimethylsilyl chloride (TMSCl) in the presence of a base such as imidazole. The process can be summarized as follows:
Protection of Hydroxyl Groups: The starting material, which contains free hydroxyl groups, is treated with TMSCl and imidazole in an anhydrous solvent like dichloromethane. This reaction forms the trimethylsilyloxy-protected intermediate.
Formation of Oxolane Ring: The protected intermediate undergoes cyclization to form the oxolane ring. This step may involve the use of a Lewis acid catalyst such as boron trifluoride etherate (BF3·OEt2).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, stringent control of reaction conditions, such as temperature and solvent purity, is crucial to ensure product consistency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the trimethylsilyloxy groups, leading to the formation of silanols.
Reduction: Reduction reactions can target the oxolane ring, potentially opening it to form linear diols.
Substitution: The trimethylsilyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Silanols and corresponding ketones or aldehydes.
Reduction: Linear diols.
Substitution: Compounds with new functional groups replacing the trimethylsilyloxy groups.
科学研究应用
Chemistry
The compound is used as a protecting group in organic synthesis, particularly in the synthesis of complex molecules where selective protection and deprotection of hydroxyl groups are required.
Biology
In biological research, the compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Medicine
Industry
In the chemical industry, the compound is used in the synthesis of specialty chemicals and advanced materials, where precise control over functional group protection is necessary.
作用机制
The compound exerts its effects primarily through the protection of hydroxyl groups. The trimethylsilyloxy groups prevent unwanted reactions at these sites, allowing for selective reactions elsewhere in the molecule. The oxolane ring provides structural stability and can participate in ring-opening reactions under specific conditions.
相似化合物的比较
Similar Compounds
(3S,4R,5S)-5-[(1S)-1,2-bis(trimethylsilyloxy)ethyl]-3,4-bis(trimethylsilyloxy)oxane: Similar structure but with an oxane ring instead of an oxolane ring.
(3S,4R,5S)-5-[(1S)-1,2-bis(trimethylsilyloxy)ethyl]-3,4-bis(trimethylsilyloxy)tetrahydrofuran: Similar structure but with a tetrahydrofuran ring.
Uniqueness
The compound’s unique combination of trimethylsilyloxy groups and an oxolane ring makes it particularly useful in synthetic organic chemistry. Its ability to protect multiple hydroxyl groups simultaneously while maintaining structural integrity is a key advantage over similar compounds.
This detailed article provides a comprehensive overview of (3S,4R,5S)-5-[(1S)-1,2-bis(trimethylsilyloxy)ethyl]-3,4-bis(trimethylsilyloxy)oxolan-2-one, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C18H42O6Si4 |
|---|---|
分子量 |
466.9 g/mol |
IUPAC 名称 |
(3S,4R,5S)-5-[(1S)-1,2-bis(trimethylsilyloxy)ethyl]-3,4-bis(trimethylsilyloxy)oxolan-2-one |
InChI |
InChI=1S/C18H42O6Si4/c1-25(2,3)20-13-14(22-26(4,5)6)15-16(23-27(7,8)9)17(18(19)21-15)24-28(10,11)12/h14-17H,13H2,1-12H3/t14-,15-,16+,17-/m0/s1 |
InChI 键 |
FTOCXQVQZOFUDF-NXOAAHMSSA-N |
手性 SMILES |
C[Si](C)(C)OC[C@@H]([C@H]1[C@H]([C@@H](C(=O)O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
规范 SMILES |
C[Si](C)(C)OCC(C1C(C(C(=O)O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-4H,5H,6H,7H,8H-thieno[2,3-C]azepine](/img/structure/B13131543.png)
![Methyl3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B13131546.png)

![2-(Trifluoromethyl)benzo[d]thiazole-6-carbaldehyde](/img/structure/B13131554.png)


![tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate oxalate](/img/structure/B13131563.png)

![1H-Indole-1-carboxylic acid, 5-[bis[(1,1-dimethylethoxy)carbonyl]amino]-2-borono-, 1-(1,1-dimethylethyl) ester (9CI)](/img/structure/B13131572.png)



![2,3-Diphenylbenzo[g]quinoxaline](/img/structure/B13131610.png)

